molecular formula C14H20O10 B1311694 2,3,4,6-Tetra-O-acetyl-beta-D-glucose CAS No. 3947-62-4

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Cat. No. B1311694
CAS RN: 3947-62-4
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a carbohydrate derivative that is used in the synthesis of disaccharides and D-glucose6-phosphate . It is also known as 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose .


Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has been described in detail in a protocol . The process involves the reaction of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is represented by the empirical formula C14H20O10 . The molecule has a molecular weight of 348.30 . The SMILES string representation of the molecule is CC(=O)O[C@@H]1OC@HC@@H=O)C@H=O)[C@H]1OC(C)=O .


Chemical Reactions Analysis

The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl alpha-D-glucopyranosides, have been studied . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a solid substance . It has a melting point of 126-128 °C (lit.) . The optical activity of the compound is [α]20/D +11°, c = 6 in chloroform .

Scientific Research Applications

Application 1: Synthesis of Glycosides

  • Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of glycosides, which are molecules that play many important roles in living organisms. For example, phenolic glycosides found in plants have been associated with a variety of biological activities .
  • Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
  • Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .

Application 2: Synthesis of Propargyl Glucopyranoside

  • Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is used in organic synthesis, particularly in carbohydrate chemistry. It is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
  • Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .

Application 3: Synthesis of Acylated Phenolic Glycosides

  • Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
  • Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
  • Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .

Application 4: Synthesis of Quinoline-based Glycoconjugates

  • Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .

Application 5: Synthesis of Acylated Phenolic Glycosides

  • Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
  • Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
  • Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .

Application 6: Intermediate in Synthesis of β-glucosides

  • Summary of Application: Acetobromo-α-D-glucose acts as an intermediate in the preparation of beta-glucosides . It is also used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
  • Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose .
  • Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .

Application 7: Synthesis of Quinoline-based Glycoconjugates

  • Summary of Application: Propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
  • Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .
  • Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .

Application 8: Synthesis of Acylated Phenolic Glycosides

  • Summary of Application: 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is used in the synthesis of acylated phenolic glycosides, which are found in many plants and have various medicinal uses .
  • Methods of Application: The fusion of glucose pentaacetate and 4-hydroxyacetophenone in the presence of ZnCl2 or AlCl3 results in the product deacetylated at the anomeric position, i.e., 2,3,4,6-tetra-O-acetyl-α-D-glucose .
  • Results or Outcomes: The study demonstrated the anomeric effect during deacetylation and dealkylation in both experimental and computational results .

Application 9: Intermediate in Synthesis of β-glucosides

  • Summary of Application: Acetobromo-α-D-glucose acts as an intermediate in the preparation of beta-glucosides. It is also used as a possible poly (ethylene terephthalate) surface modification reagent to enhance its blood compatibility .
  • Methods of Application: The synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is carried out from 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose .
  • Results or Outcomes: The protocol provides a detailed method for the synthesis of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279388
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

CAS RN

3947-62-4
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3947-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Reactant of Route 2
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Reactant of Route 3
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Reactant of Route 4
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Reactant of Route 5
2,3,4,6-Tetra-O-acetyl-beta-D-glucose
Reactant of Route 6
2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Citations

For This Compound
1
Citations
JIP Cunha - 2019 - search.proquest.com
A membrana biológica é uma estrutura complexa através da qual alguns fenómenos importantes acontecem e, por isso, as suas propriedades têm sido alvo de estudo ao longo dos …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.